molecular formula C10H14ClN B13112597 4-(tert-Butyl)-3-(chloromethyl)pyridine

4-(tert-Butyl)-3-(chloromethyl)pyridine

Cat. No.: B13112597
M. Wt: 183.68 g/mol
InChI Key: RESOFYQRICAIEE-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-3-(chloromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 4-position and a chloromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-3-(chloromethyl)pyridine typically involves the chloromethylation of 4-(tert-butyl)pyridine. One common method includes the reaction of 4-(tert-butyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-3-(chloromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products may include pyridine carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include methyl-substituted pyridines.

Scientific Research Applications

4-(tert-Butyl)-3-(chloromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins or nucleic acids, influencing cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-(Chloromethyl)pyridine: Lacks the tert-butyl group, which affects its steric properties and reactivity.

    4-(tert-Butyl)-2-(chloromethyl)pyridine: Similar structure but with the chloromethyl group at the 2-position, leading to different reactivity and applications.

Uniqueness

4-(tert-Butyl)-3-(chloromethyl)pyridine is unique due to the combination of the tert-butyl and chloromethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-tert-butyl-3-(chloromethyl)pyridine

InChI

InChI=1S/C10H14ClN/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6H2,1-3H3

InChI Key

RESOFYQRICAIEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)CCl

Origin of Product

United States

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